molecular formula C15H11NO2 B13689449 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione

2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B13689449
M. Wt: 237.25 g/mol
InChI Key: FUYYAFUIAAXGSW-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione is a derivative of the 1H-indene-1,3(2H)-dione scaffold, characterized by a pyridine substituent at position 2 of the indene-dione core. The pyridine ring is substituted with a methyl group at position 6, distinguishing it from related compounds like pyrophthalone (PP, 2-(2-pyridinyl)-1H-indene-1,3(2H)-dione) and quinophthalone (QP, 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione) . The methyl group may influence solubility, electronic properties, and biological interactions compared to unsubstituted pyridinyl derivatives.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(6-methylpyridin-3-yl)indene-1,3-dione

InChI

InChI=1S/C15H11NO2/c1-9-6-7-10(8-16-9)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-8,13H,1H3

InChI Key

FUYYAFUIAAXGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Experimental Procedures from Literature

Though no direct experimental procedure for the exact compound was found in the reviewed literature, the following generalized procedure adapted from spiro-isobenzofuran and indene-1,3-dione syntheses can be considered as a model:

Step Reagents & Conditions Description
1 Starting pyridinyl ketone (e.g., 1-(6-methylpyridin-3-yl)ethanone) Prepared via hydration of ethynylpyridine derivatives under acidic conditions
2 Condensation with appropriate indanone or ninhydrin derivatives in acetic acid at 50 °C for 2–3 hours Forms intermediate diketone scaffold
3 Addition of periodic acid or other oxidants at room temperature Oxidation to form the indene-1,3-dione core
4 Isolation by filtration and washing with water, recrystallization from ethyl acetate or chromatographic purification Purification of final product

This general approach is supported by Mousavi et al. (2020) for related spiro compounds and by the patent literature for pyridinyl intermediates.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Multi-step synthesis via pyridinyl ketones Uses pyridinyl ethanone intermediates, condensation and oxidation steps Established, moderate complexity Multi-step, requires careful control ,
Hydration of ethynylpyridine intermediates Acidic hydration, piperidine catalysis, one-pot process High yield (>90%), avoids hazardous oxidants Requires handling of acid and temperature control
Knoevenagel condensation on indene-1,3-dione Functionalization at 2-position via malononitrile derivatives Versatile for derivative synthesis Moderate yields, not direct for title compound
One-pot condensation with ninhydrin derivatives Eco-friendly, short reaction time, ionic liquid solvent Green chemistry approach, excellent yields Not directly for title compound ,

Research Findings and Notes

  • The compound's diketone groups are reactive sites enabling further functionalization, useful in medicinal chemistry and organic synthesis intermediates.
  • High-yielding, one-pot syntheses are preferred for scalability and safety, especially those avoiding explosive oxidants.
  • The use of piperidine as a base catalyst enhances yield and reaction efficiency in condensation steps involving pyridinyl intermediates.
  • While direct synthetic protocols for this exact compound are scarce, the combination of methods from indene-1,3-dione and pyridinyl ketone chemistry provides a robust framework for its preparation.

Chemical Reactions Analysis

Synthetic Methods

The compound is synthesized via:

  • Condensation reactions between 6-methylpyridine derivatives and indene dione precursors under basic conditions (e.g., NaOEt or K₂CO₃).

  • Cyclization strategies using diethyl phthalate derivatives and methylpyridine-containing ketones, often catalyzed by transition metals like Rh or Pd .

Method Reagents/Conditions Yield Key Features
Aldol CondensationEtOH, NaOEt, 80°C, 12h45–60%Forms C–C bond between pyridine and indene
Transition Metal CatalysisRh₂(OAc)₄, TCE, 70°C, 6h55–70%Enables spirocyclic product formation

Nucleophilic Additions

The electron-deficient carbonyl groups at positions 1 and 3 undergo nucleophilic attacks:

  • Grignard reagents (e.g., MeMgBr) selectively add to the C1 carbonyl, forming tertiary alcohols.

  • Ammonia derivatives (e.g., hydrazines) form hydrazones at C3, useful for heterocycle synthesis .

Example Reaction:

Compound + NH2NH2Hydrazone derivative(Yield: 68–82%)[5]\text{Compound + NH}_2\text{NH}_2 \rightarrow \text{Hydrazone derivative} \quad (\text{Yield: 68–82\%}) \quad[5]

Cycloaddition Reactions

The α,β-unsaturated ketone system participates in:

  • [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), producing bicyclic adducts .

  • 1,3-Dipolar cycloadditions with nitrile oxides, yielding isoxazoline derivatives .

Cycloaddition Type Reagents Product Yield
Diels-AlderCyclopentadiene, ΔBicyclo[4.3.0]nonene derivative55%
1,3-DipolarCH₃C≡NO, Et₃NIsoxazoline-indene hybrid48%

Knoevenagel Condensation

The compound reacts with active methylene compounds (e.g., malononitrile) to form extended π-conjugated systems:

Compound + NCCH2CNEtOH, piperidine2-(Dicyanomethylene) derivative(Yield: 61–85%)[3][5]\text{Compound + NCCH}_2\text{CN} \xrightarrow{\text{EtOH, piperidine}} \text{2-(Dicyanomethylene) derivative} \quad (\text{Yield: 61–85\%}) \quad[3][5]

This reaction is temperature-dependent, with higher temperatures favoring bis-adduct formation .

Cascade Reactions

In ethanol under reflux, 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione reacts with 1,1-enediamines to form indenodihydropyridines via a Michael addition-cyclization sequence :

Substrate Conditions Product Yield
N,N-Dimethyl-1,1-enediamineEtOH, Δ, 6hIndenodihydropyridine-3a89%

Comparative Reactivity

The pyridine ring’s electron-withdrawing effect enhances electrophilicity at the indene dione core. Key differences from simpler analogs:

Feature 2-(6-Methylpyridin-3-yl) Derivative 1H-Indene-1,3(2H)-dione
Carbonyl ReactivityHigher electrophilicity at C1 and C3Moderate reactivity
Cycloaddition Rates2.5× faster Diels-Alder kineticsBaseline
SolubilityImproved in polar aprotic solventsLow solubility

Mechanistic Insights

  • Hydrogen bonding between the pyridine nitrogen and protic solvents stabilizes transition states in nucleophilic additions.

  • π-π stacking between the indene dione and aromatic reactants accelerates cycloadditions .

Scientific Research Applications

2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Comparison with Structural Analogs: Key Findings

Structural and Electronic Properties

The 6-methylpyridin-3-yl substituent introduces steric and electronic effects distinct from other derivatives. For example:

  • Pyrophthalone (PP): Lacks the methyl group, leading to differences in π-conjugation and dipole moments. PP exhibits photostability in ethanol and cyclohexane under UV light (λ = 253.7 nm), forming radicals and solvated electrons in alkaline aqueous solutions .
  • Quinophthalone (QP): The bulkier quinolinyl group enhances π-stacking interactions, improving thermal stability compared to pyridinyl derivatives .

Photochemical Behavior

  • PP and QP : Under flash photolysis, these compounds generate transient species (e.g., radicals, solvated electrons) in alkaline conditions. Reaction rates vary with solvent polarity and pH .
  • Hydrazone Derivatives (e.g., 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione): Exhibit solvatochromism, with applications as Cu²⁺ chemosensors due to selective fluorescence quenching .

Physicochemical Properties

Compound Name Substituent Melting Point (°C) Molecular Weight (g/mol) Key Applications Reference
Pyrophthalone (PP) 2-Pyridinyl Not reported 225.22 Dyes, semiconductors
Quinophthalone (QP) 2-Quinolinyl Not reported 275.28 Dyes, complexing agents
2-(9H-Xanthen-9-yl)-indene-dione 9H-Xanthenyl Not reported 326.35 Plant growth modulation
2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-ylidene)-indene-dione Thiazolidinone-ylidene 311–313 327.35 Green synthesis intermediates
2-(2-Phenylhydrazono)-indene-dione Phenylhydrazone >260 265.27 Cu²⁺ chemosensors

Discussion of Key Differences and Trends

  • However, its steric bulk may reduce π-stacking efficiency relative to QP .
  • Photostability : Methyl substitution on pyridine could alter UV absorption profiles and radical formation pathways compared to PP and QP, warranting further photolytic studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is synthesized via condensation of phthalide derivatives with substituted aldehydes. A validated protocol involves reacting phthalide with 6-methylnicotinaldehyde in ethyl acetate under sodium methoxide catalysis. Yield optimization requires systematic variation of parameters:

  • Catalyst concentration (e.g., 0.1–1.0 M sodium methoxide).
  • Solvent polarity (test THF, DMF, or toluene for improved regioselectivity).
  • Temperature control (60–100°C with reflux).
  • Stoichiometric ratios (1:1 to 1:1.5 aldehyde:phthalide).
    Post-reaction, purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (pyridinyl vs. indene protons).
  • FT-IR : Identify carbonyl stretches (~1700–1750 cm1^{-1}) and aromatic C-H bending.
  • HPLC-MS : Quantify purity and validate molecular weight (ESI+ mode for [M+H]+^+).
  • XRD : Resolve crystal structure ambiguities (if crystalline).
    Cross-validate with elemental analysis (±0.4% C/H/N tolerance) .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Adopt a tiered screening strategy:

  • In vitro enzyme inhibition : Target kinases or oxidoreductases (e.g., COX-2) using fluorometric assays.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM).
  • Positive controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity).
  • Statistical design : Employ triplicate replicates and ANOVA for significance testing (p < 0.05) .

Advanced Research Questions

Q. What computational approaches are suitable for studying the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess stability.
  • Docking studies : Model binding affinities with protein targets (e.g., PARP-1) using AutoDock Vina.
    Validate computational results with experimental UV-Vis spectra and kinetic data .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-analysis : Compile data from peer-reviewed studies (exclude preprints) and assess heterogeneity via I2^2-statistics.
  • Dose-response re-evaluation : Test conflicting concentrations (e.g., 10 vs. 50 µM) under standardized conditions.
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways.
  • Batch variability control : Ensure compound purity (>95%) via HPLC and confirm structural integrity with 1H^1H-NMR .

Q. What experimental frameworks are recommended for studying environmental stability and degradation pathways?

  • Methodological Answer :

  • Abiotic degradation : Expose to UV light (254 nm) in aqueous buffers (pH 4–10) and monitor via LC-MS/MS for breakdown products.
  • Biotic degradation : Use soil microcosms (OECD 307 guidelines) with LC-HRMS to identify microbial metabolites.
  • QSAR modeling : Predict eco-toxicity endpoints (e.g., LC50_{50}) using EPI Suite™.
    Include controls (dark/sterile conditions) to distinguish photolytic vs. microbial pathways .

Q. How can mechanistic studies elucidate the compound’s role in catalytic or supramolecular systems?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{H}/k_{D} in deuterated solvents to identify rate-limiting steps.
  • Spectroelectrochemistry : Use cyclic voltammetry with in-situ UV-Vis to track redox behavior.
  • XAS/XPS : Characterize coordination environments in metal-organic frameworks (MOFs).
    Correlate findings with crystallographic data to propose reaction mechanisms .

Theoretical and Methodological Frameworks

Q. How should researchers align studies of this compound with existing theoretical frameworks (e.g., ligand-receptor interactions)?

  • Methodological Answer :

  • Ligand-based design : Apply Hansch analysis to correlate substituent effects (e.g., methyl group at pyridinyl) with bioactivity.
  • Structure-activity relationships (SAR) : Use CoMFA/CoMSIA models to prioritize synthetic analogs.
  • Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC).
    Ground hypotheses in pharmacophore models from analogous indene-dione systems .

Q. What statistical designs are optimal for multi-factor optimization (e.g., synthesis + bioactivity)?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Use Box-Behnken or Central Composite Designs to optimize >3 variables (e.g., temperature, catalyst, solvent).
  • Machine learning : Train random forest models on synthetic yield/bioactivity datasets.
  • Cross-validation : Split data into training (70%) and test (30%) sets to prevent overfitting.
    Report R2^2, RMSE, and p-values for model robustness .

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